2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 313499-91-1
VCID: VC21473459
InChI: InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)16-9-26-18(20-16)21-17(23)14-8-12(22(24)25)4-6-15(14)19/h3-9H,1-2H3,(H,20,21,23)
SMILES: CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Molecular Formula: C18H14ClN3O3S
Molecular Weight: 387.8g/mol

2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

CAS No.: 313499-91-1

Cat. No.: VC21473459

Molecular Formula: C18H14ClN3O3S

Molecular Weight: 387.8g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide - 313499-91-1

Specification

CAS No. 313499-91-1
Molecular Formula C18H14ClN3O3S
Molecular Weight 387.8g/mol
IUPAC Name 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Standard InChI InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)16-9-26-18(20-16)21-17(23)14-8-12(22(24)25)4-6-15(14)19/h3-9H,1-2H3,(H,20,21,23)
Standard InChI Key GSVGSHLQEFNXMG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Canonical SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Introduction

Chemical Properties and Structure

Structural Identification

2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide consists of a 1,3-thiazole core with multiple functionalities. The compound features a 2,4-dimethylphenyl group at position 4 of the thiazole ring and a 2-chloro-5-nitrobenzamide moiety linked to the nitrogen at position 2 . This structural arrangement contributes to its distinctive chemical properties and potential biological activity.

Physicochemical Properties

The detailed physicochemical properties of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide are summarized in Table 1.

Table 1: Physicochemical Properties of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

PropertyValueReference
CAS Registry Number362476-34-4
Molecular FormulaC18H14ClN3O3S
Molecular Weight387.84006 g/mol
AppearanceSolid (inferred)-
Structural ClassThiazole derivative

Molecular Structure Characteristics

The compound possesses several notable structural features that influence its chemical behavior:

  • A 1,3-thiazole heterocyclic core, which contributes to its stability and potential for biological interactions

  • A 2,4-dimethylphenyl substituent at position 4 of the thiazole ring

  • A 2-chloro-5-nitrobenzamide moiety connected via an amide linkage to the thiazole nitrogen

  • Multiple functional groups including nitro, chloro, and amide moieties that can participate in hydrogen bonding and other intermolecular interactions

These structural characteristics likely influence the compound's solubility, stability, and potential biological activity profiles.

Synthetic Approaches

Related Compound Synthesis

Similar compounds, such as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, have been documented in chemical databases, suggesting established synthetic pathways that could be adapted for the target compound . The synthesis of related compounds often involves multiple steps with carefully controlled reaction conditions to ensure regioselectivity and yield optimization.

In the context of thiazole-based compounds, the synthesis of N-(5-Chloro-thiazol-2-yl)-4-nitro-benzamide (CAS: 851202-99-8) provides relevant insights, as it shares several structural features with our target compound . This suggests potential synthetic pathways that could be applied or modified for 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide.

Structure-Activity Relationships

Functional Group Contributions

The various functional groups in 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide likely contribute distinctly to its potential biological activity:

  • The 1,3-thiazole core: Often associated with antimicrobial and other biological activities in medicinal chemistry

  • The 2,4-dimethylphenyl group: May enhance lipophilicity and membrane permeability, potentially affecting bioavailability

  • The nitro group: Typically increases electron-withdrawing character and can influence binding to biological targets

  • The chloro substituent: Often enhances lipophilicity and can affect metabolism and binding affinity

Comparison with Related Compounds

The structural similarities between 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide and other thiazole derivatives allow for comparative analysis of potential structure-activity relationships.

Table 2: Structural Comparison with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamideLacks chloro substituent at position 2 of benzamideMay affect lipophilicity and target binding
N-(5-Chloro-thiazol-2-yl)-4-nitro-benzamideChloro group at position 5 of thiazole instead of position 2 of benzamideDifferent electronic distribution and potential binding mode
2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamideContains thiadiazole instead of thiazole coreDifferent ring electronics and geometry; may alter biological target specificity

Research Context and Development

Current Research Status

While specific research focusing on 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is limited in the current literature, the compound exists within a broader research context of thiazole-based bioactive molecules. Similar compounds have been investigated for their potential applications in both agricultural and pharmaceutical fields .

Future Research Directions

Based on the structural features and related compound activities, potential future research directions for 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide could include:

  • Systematic biological screening against various pathogenic bacteria and fungi

  • Structure-activity relationship studies through synthesis of structural analogues with modified substituents

  • Investigation of potential enzyme inhibitory properties, particularly against targets relevant to agricultural and pharmaceutical applications

  • Computational modeling to predict binding modes with biological targets

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